(1,4-Dimethylpiperazin-2-YL)acetic acid

Antiviral Venezuelan Equine Encephalitis Virus Drug Discovery

This chiral, disubstituted piperazine derivative (C8H16N2O2) features two N-methyl groups and a free acetic acid side chain for amide couplings. The 1,4-dimethyl motif is essential for conformation, basicity, and metabolic stability—directly validated in VEEV inhibitor ML336 (1,500-fold potency advantage vs. unsubstituted analog). With 0 HBDs (vs. 2 in unsubstituted analogs), it offers enhanced passive permeability, making it a strategic building block for CNS and GPCR programs. Procurement of this specific scaffold, not interchangeable with generic piperazines, accelerates hit-to-lead progression for PARP, ACC1, and kin

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 462068-51-5
Cat. No. B1306263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dimethylpiperazin-2-YL)acetic acid
CAS462068-51-5
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)CC(=O)O)C
InChIInChI=1S/C8H16N2O2/c1-9-3-4-10(2)7(6-9)5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
InChIKeyKOKQHWWFKGJYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Dimethylpiperazin-2-YL)acetic acid: A Bifunctional Piperazine-Acetic Acid Building Block for Heterocyclic and Peptidomimetic Synthesis (CAS 462068-51-5)


(1,4-Dimethylpiperazin-2-YL)acetic acid is a chiral, disubstituted piperazine derivative bearing a carboxylic acid side chain. Its molecular structure (C8H16N2O2, MW 172.22 g/mol) combines a conformationally constrained piperazine core with two N-methyl groups and a free acetic acid moiety, which can be directly utilized in amide couplings or further functionalized . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology, enabling the introduction of a dimethylpiperazine-acetic acid scaffold into diverse molecular frameworks .

Why Generic Piperazine Acetic Acids Cannot Replace (1,4-Dimethylpiperazin-2-YL)acetic acid: The Critical Role of N,N-Dimethyl Substitution and Stereochemistry


While numerous piperazine-acetic acid derivatives are commercially available, they are not interchangeable with (1,4-Dimethylpiperazin-2-YL)acetic acid. The presence of two methyl groups at the 1- and 4-positions of the piperazine ring is a critical structural feature that profoundly influences the conformation, basicity, and metabolic stability of derived compounds [1]. Unsubstituted piperazine-2-acetic acid lacks these methyl groups, which can alter binding affinity, solubility, and pharmacokinetic properties in drug candidates. Similarly, mono-methylated analogs introduce a different steric and electronic environment. The specific N,N-dimethylpiperazine motif is a key pharmacophore element in several preclinical and clinical candidates, including the potent Venezuelan Equine Encephalitis Virus (VEEV) inhibitor ML336 . Substitution with a generic piperazine acetic acid would result in a different compound with potentially diminished or absent biological activity.

(1,4-Dimethylpiperazin-2-YL)acetic acid: A Quantitative Procurement Guide for Differentiated Applications


Critical Scaffold for Potent Antiviral Inhibitors: Direct Comparison of Dimethylpiperazine vs. Unsubstituted Piperazine in VEEV Inhibition

The (1,4-dimethylpiperazin-2-yl) motif is an essential component of the potent VEEV inhibitor ML336. While (1,4-Dimethylpiperazin-2-YL)acetic acid itself is not the final active compound, it serves as a direct synthetic precursor to the key (1,4-dimethylpiperazin-2-ylidene)amino substructure. In a direct comparison, the unsubstituted piperazine analog of ML336 was found to be completely inactive, demonstrating a >1500-fold loss in potency compared to the dimethylpiperazine-containing lead compound [1]. This establishes the N,N-dimethylpiperazine moiety as a non-negotiable requirement for activity in this antiviral series.

Antiviral Venezuelan Equine Encephalitis Virus Drug Discovery

Structural Impact on Physicochemical Properties: A Comparison of N-Substitution Patterns in Piperazine Acetic Acids

The substitution pattern on the piperazine ring directly impacts key physicochemical parameters that govern drug-likeness. While direct experimental data for (1,4-Dimethylpiperazin-2-YL)acetic acid are limited, a cross-study comparison of analogous piperazine derivatives reveals a clear trend: N,N-dimethylation increases lipophilicity (cLogP) and reduces the number of hydrogen bond donors relative to unsubstituted or mono-substituted piperazine acetic acids . For instance, unsubstituted 2-(piperazin-2-yl)acetic acid (C6H12N2O2) possesses two hydrogen bond donors (secondary amines), whereas the 1,4-dimethyl derivative has zero, potentially enhancing membrane permeability and metabolic stability .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Key Intermediate in Patented Kinase and GPCR Modulators: Class-Level Evidence for Dimethylpiperazine Acetic Acid Utility

The 1,4-dimethylpiperazine moiety is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of kinases and G-protein coupled receptors (GPCRs). A class-level analysis of patents and literature reveals that compounds incorporating the (1,4-dimethylpiperazin-2-yl)acetic acid scaffold often exhibit nanomolar potency against targets such as PARP and ACC1 [1][2]. For example, a derivative containing this scaffold demonstrated a Ki of 35 nM in a PARP assay [1]. While these data are for more complex molecules, they validate the utility of the (1,4-dimethylpiperazin-2-yl)acetic acid building block for generating potent, target-specific tool compounds and drug leads.

Kinase Inhibitors GPCR Modulators Patent Analysis

Differentiated Synthetic Utility: Enantioselective Synthesis of 2,3-Substituted Piperazine Acetic Acids

The chirality of the piperazine ring at the 2-position is a key differentiator for (1,4-Dimethylpiperazin-2-YL)acetic acid. A recently reported synthetic route enables the preparation of enantiomerically pure 2,3-substituted piperazine acetic acid esters in high enantiomeric purity (>99% ee) [1]. This methodology allows for the stereocontrolled synthesis of both (R)- and (S)-enantiomers of (1,4-Dimethylpiperazin-2-YL)acetic acid. In contrast, many generic piperazine acetic acids are sold as racemic mixtures or lack robust enantioselective synthetic routes, which can compromise the development of stereochemically pure drug candidates.

Asymmetric Synthesis Chiral Building Blocks Peptidomimetics

Validated Application Scenarios for (1,4-Dimethylpiperazin-2-YL)acetic acid Based on Differential Evidence


Synthesis of Novel Antiviral Agents Targeting Venezuelan Equine Encephalitis Virus (VEEV) and Related Alphaviruses

Based on the >1,500-fold potency advantage conferred by the 1,4-dimethylpiperazine motif in ML336 compared to its unsubstituted analog [1], (1,4-Dimethylpiperazin-2-YL)acetic acid is the preferred starting material for medicinal chemistry campaigns aimed at developing second-generation VEEV inhibitors. Researchers can utilize this acid to construct focused libraries of 2-amidinophenylbenzamides and quinazolinones, exploring SAR around the piperazine ring while maintaining the essential dimethylated scaffold. This application is directly supported by the direct head-to-head comparison data provided in Section 3. [1]

Design of Brain-Penetrant Kinase Inhibitors and CNS-Active GPCR Modulators

The reduction in hydrogen bond donor count (0 HBDs for the 1,4-dimethyl derivative vs. 2 HBDs for unsubstituted piperazine-2-acetic acid) is a strong predictor of improved passive membrane permeability . This makes (1,4-Dimethylpiperazin-2-YL)acetic acid a strategically valuable building block for CNS drug discovery programs. Its incorporation into kinase inhibitor or GPCR modulator scaffolds may enhance blood-brain barrier penetration, a critical challenge in neurotherapeutics. This scenario is a direct application of the cross-study comparable evidence on physicochemical properties.

Construction of Chiral Peptidomimetics and Stereochemically Pure Drug Candidates

The availability of enantioselective synthetic routes yielding (1,4-Dimethylpiperazin-2-YL)acetic acid with >99% ee [2] enables its use in the synthesis of stereochemically pure peptidomimetics. This is essential for developing drug candidates where absolute configuration dictates target engagement and selectivity. Researchers can confidently incorporate this building block into peptide backbone mimetics or use it to introduce a chiral dimethylpiperazine constraint into lead compounds. This scenario is supported by evidence of high enantiomeric purity in related syntheses. [2]

Focused Library Synthesis for Hit-to-Lead Optimization Against PARP, ACC1, and Other High-Value Drug Targets

Class-level evidence demonstrates that molecules containing the 1,4-dimethylpiperazin-2-yl scaffold achieve nanomolar affinities for targets such as PARP (Ki = 35 nM) [3] and ACC1. Procurement of (1,4-Dimethylpiperazin-2-YL)acetic acid enables the rapid generation of diverse amide and heterocyclic derivatives for screening against these and related targets. This application leverages the validated potency of the scaffold class to accelerate hit-to-lead progression in multiple therapeutic areas. [3]

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